
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound that features a furan ring substituted with a bromo group and a dimethylamino group
Preparation Methods
The synthesis of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-nitrofuran and dimethylamine.
Reaction Conditions:
Hydrazinecarboxamide Formation: The final step involves the reaction of the intermediate with hydrazinecarboxamide under controlled conditions to yield the target compound.
Chemical Reactions Analysis
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions and bases like sodium hydroxide for deprotonation steps.
Major Products: The reactions yield various substituted derivatives and oxidized or reduced forms of the compound.
Scientific Research Applications
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent against resistant bacterial strains.
Industry: It is utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide involves:
Molecular Targets: The compound interacts with bacterial enzymes, inhibiting their function.
Pathways Involved: It disrupts the synthesis of essential biomolecules in bacteria, leading to cell death.
Comparison with Similar Compounds
2-((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)hydrazinecarboxamide can be compared with other furan derivatives:
Similar Compounds: Examples include 2-furoic acid, 2,5-furandicarboxylic acid, and nitrofurantoin.
Properties
Molecular Formula |
C8H11BrN4O2 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
[(E)-[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]urea |
InChI |
InChI=1S/C8H11BrN4O2/c1-13(2)7-6(9)3-5(15-7)4-11-12-8(10)14/h3-4H,1-2H3,(H3,10,12,14)/b11-4+ |
InChI Key |
IIFRUFMNEHCUEU-NYYWCZLTSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(O1)/C=N/NC(=O)N)Br |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NNC(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
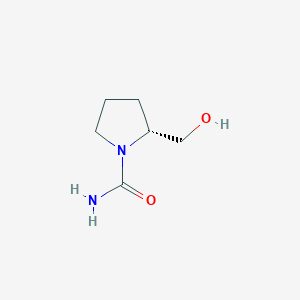
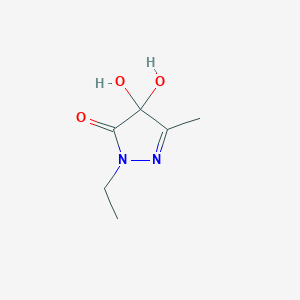
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine](/img/structure/B15208278.png)
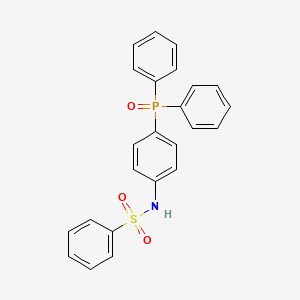
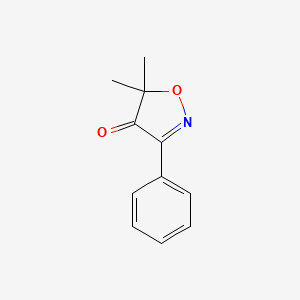
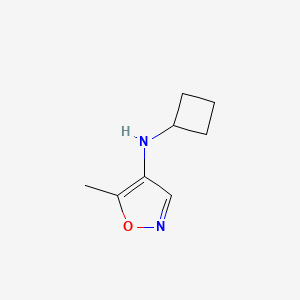
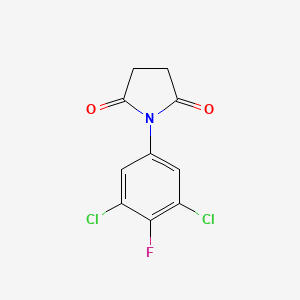
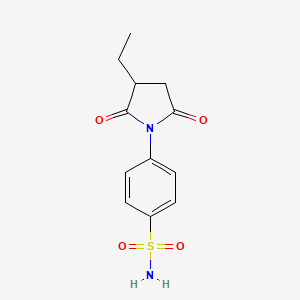
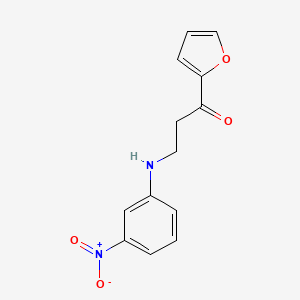
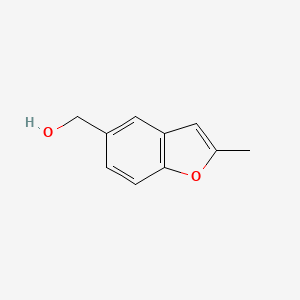

![7-Amino-6-methyl-2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B15208335.png)
